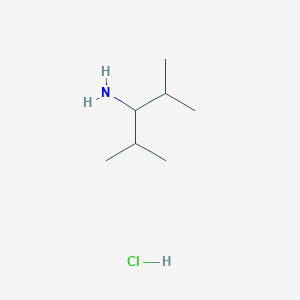

2,4-Dimethylpentan-3-amine hydrochloride

Description

BenchChem offers high-quality 2,4-Dimethylpentan-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethylpentan-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4-dimethylpentan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-5(2)7(8)6(3)4;/h5-7H,8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAIHJFZXLHVGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,4-Dimethylpentan-3-amine hydrochloride CAS number

An In-Depth Technical Guide to 2,4-Dimethylpentan-3-amine Hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dimethylpentan-3-amine hydrochloride (CAS Number: 4083-58-3), a valuable building block for organic synthesis and pharmaceutical development. This document delves into the compound's chemical identity, physicochemical properties, a detailed synthesis protocol via reductive amination, and robust analytical methodologies for its characterization and quality control. Furthermore, it explores the strategic importance of sterically hindered amines in medicinal chemistry and outlines critical safety and handling procedures. This guide is intended to serve as a practical resource for scientists engaged in synthetic chemistry and drug discovery.

Compound Identification and Physicochemical Properties

2,4-Dimethylpentan-3-amine hydrochloride is the salt form of the corresponding free amine, 2,4-dimethylpentan-3-amine. The hydrochloride form offers enhanced stability and aqueous solubility, making it more convenient for handling, formulation, and certain reaction conditions compared to the volatile liquid free base.

A critical point of clarification is the distinction between the CAS numbers for the free amine and its hydrochloride salt.

-

2,4-Dimethylpentan-3-amine hydrochloride: CAS 4083-58-3[3]

The structural and key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2,4-dimethylpentan-3-aminium chloride | - |

| Synonyms | 1-isopropyl-2-methylpropylamine hydrochloride | |

| CAS Number | 4083-58-3 | [3] |

| Molecular Formula | C₇H₁₈ClN | [3] |

| Molecular Weight | 151.68 g/mol | [3] |

| Physical Form | White to off-white solid | |

| Purity (Typical) | ≥97% | [3] |

| pKa (Conjugate Acid) | ~11.0 (Estimated based on Diisopropylamine) | [4][5] |

| Solubility (Free Base) | Soluble in water and organic solvents | [1] |

Synthesis and Purification

The most direct and industrially scalable synthesis of 2,4-dimethylpentan-3-amine is the reductive amination of 2,4-dimethyl-3-pentanone (diisopropyl ketone) with ammonia.[6][7] This process involves two key stages: the formation of an intermediate imine, followed by its reduction to the primary amine. The subsequent treatment with hydrochloric acid affords the target hydrochloride salt.

Mechanism: Reductive Amination

The reaction proceeds via a well-established mechanism.[8][9] First, ammonia acts as a nucleophile, attacking the carbonyl carbon of diisopropyl ketone under mildly acidic conditions to form a hemiaminal intermediate. This intermediate then dehydrates to form a ketimine. A selective reducing agent, which does not readily reduce the ketone starting material, is then used to reduce the C=N double bond of the imine to yield the final primary amine.[9][10]

Sources

- 1. CAS 4083-57-2: 2,4-Dimethyl-3-pentanamine | CymitQuimica [cymitquimica.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2,4-Dimethylpentan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. 108-18-9 CAS MSDS (Diisopropylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Diisopropylamine - Wikipedia [en.wikipedia.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. d-nb.info [d-nb.info]

- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

Technical Whitepaper: 2,4-Dimethylpentan-3-amine Hydrochloride

Precision Stoichiometry and Physicochemical Characterization for Drug Development

Executive Summary

In the high-stakes landscape of pharmaceutical synthesis, 2,4-Dimethylpentan-3-amine hydrochloride (CAS: 4083-58-3) serves as a critical sterically hindered amine building block. Often utilized to introduce lipophilic bulk without introducing chirality (due to its

This guide moves beyond simple database values. It addresses the operational molecular weight —the value you must use in the lab when accounting for salt stoichiometry, hygroscopicity, and synthesis byproducts. We present a self-validating analytical framework to ensure that the mass you weigh corresponds exactly to the moles you require.

Physicochemical Identity & Molecular Weight Analysis[1][2][3][4][5]

The theoretical molecular weight is a static constant; however, the effective molecular weight varies based on the salt form's integrity and moisture content.

1.1 Core Constants

| Parameter | Value | Notes |

| IUPAC Name | 2,4-Dimethylpentan-3-amine hydrochloride | Also known as Diisopropylcarbinylamine HCl |

| CAS (Salt) | 4083-58-3 | Primary identifier for procurement |

| CAS (Free Base) | 4083-57-2 | Precursor form |

| Formula | ( | |

| Theoretical MW | 151.68 g/mol | Based on standard atomic weights |

| Exact Mass | 151.1128 | Monoisotopic mass for MS calibration |

| Structure | Achiral / Meso-like | Symmetric isopropyl groups at C3 render it achiral |

1.2 The "Effective Mass" Challenge

While the theoretical MW is 151.68 g/mol , commercially supplied amine hydrochlorides are often hygroscopic. A 1% water content shifts the effective weighing mass to 153.2 g/mol .

-

Directive: Always determine Loss on Drying (LOD) or Karl Fischer (KF) water content before setting reaction stoichiometry.

-

Correction Factor:

.

Synthesis & Manufacturing Logic

Understanding the synthesis pathway reveals potential impurities (e.g., unreacted ketone, incomplete reduction) that alter the apparent molecular weight during gravimetric analysis.

2.1 Synthetic Pathway (Reductive Amination)

The most robust industrial route involves the reductive amination of 2,4-Dimethyl-3-pentanone (Diisopropyl ketone). Due to the steric bulk of the two isopropyl groups, high pressure and specific catalysts are often required to force the addition of the amine.

Figure 1: Synthetic pathway from Diisopropyl Ketone to the Hydrochloride salt.[1] Note the steric hindrance at the carbonyl carbon requiring rigorous reduction conditions.

Self-Validating Analytical Protocols

To trust the molecular weight, you must validate the Amine:Acid ratio . A commercial "HCl salt" can sometimes be a hemi-hydrochloride or contain excess trapped HCl gas.

3.1 Protocol A: Argentometric Titration (Chloride Content)

This method validates the anionic component (

-

Principle:

-

Reagents: 0.1 N Silver Nitrate (

), Potassium Chromate indicator (Mohr's method) or Potentiometric electrode. -

Procedure:

-

Dissolve 150 mg of sample (accurately weighed) in 50 mL deionized water.

-

Acidify slightly with dilute nitric acid (if using Volhard) or keep neutral (Mohr). Recommendation: Potentiometric titration is preferred for precision.

-

Titrate with 0.1 N

until the potential inflection point.

-

-

Calculation:

Theoretical %Cl for MW 151.68 is 23.37% .

3.2 Protocol B: Non-Aqueous Titration (Amine Content)

This method validates the cationic component (

-

Principle: Displacement of the weak base by a strong acid in non-aqueous media.

-

Reagents: 0.1 N Perchloric Acid (

) in glacial acetic acid; Mercuric Acetate ( -

Role of Hg(OAc)2: Sequesters the chloride ion (which is too weakly basic to titrate directly) as un-ionized

, liberating the acetate ion which acts as the base. -

Procedure:

-

Dissolve 150 mg sample in 30 mL Glacial Acetic Acid.

-

Add 5 mL Mercuric Acetate solution (to bind halide).

-

Titrate with 0.1 N

using Crystal Violet indicator (Blue

-

3.3 Analytical Logic Flow

Use this logic gate to determine if the material is suitable for high-precision stoichiometry.

Figure 2: Quality Control Decision Matrix for validating molecular weight integrity.

Applications in Drug Development[10][11][12]

4.1 Steric Modulator

The 2,4-dimethylpentan-3-amine scaffold is unique because it provides high steric hindrance without chirality .

-

Advantage: Unlike

-methylbenzylamine (chiral), this amine introduces bulk symmetrically. This is crucial when synthesizing ligands where you want to restrict rotation (atropisomerism control) but do not want to create diastereomers. -

Lipophilicity: The two isopropyl groups significantly increase the LogP compared to linear amines, enhancing the membrane permeability of drugs incorporating this moiety.

4.2 Stoichiometric Criticality

In coupling reactions (e.g., amide bond formation), using an excess of this hindered amine is often necessary to drive the reaction to completion due to the nucleophilic sluggishness caused by the flanking isopropyl groups.

-

Guideline: Start with 1.2 - 1.5 equivalents relative to the electrophile, rather than the standard 1.05, to overcome steric barriers.

References

-

Sigma-Aldrich. 2,4-Dimethylpentan-3-amine hydrochloride Product Specification. CAS 4083-58-3.[2][3] Available at:

-

PubChem. Compound Summary: 3-Amino-2,4-dimethylpentane. National Library of Medicine. Available at:

- Vogel, A. I.Vogel's Textbook of Quantitative Chemical Analysis. 6th Edition. Prentice Hall, 2000.

-

Chemical Book. 2,4-Dimethylpentan-3-amine hydrochloride Properties and Synthesis. Available at:

Sources

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethylpentan-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylpentan-3-amine hydrochloride, a key building block in organic synthesis, presents as a white to off-white solid.[1] Its chemical structure, characterized by a branched pentyl chain with a centrally located protonated amine group, dictates its physical and chemical behavior. This guide provides a comprehensive overview of the physical properties of 2,4-Dimethylpentan-3-amine hydrochloride, offering a foundational understanding for its application in research and development.

Core Physical and Chemical Properties

A summary of the key identification and physical properties of 2,4-Dimethylpentan-3-amine hydrochloride is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 4083-58-3 | [1][2] |

| Molecular Formula | C₇H₁₈ClN | [2] |

| Molecular Weight | 151.68 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥97% | [1][2] |

Elucidation of Physical Characteristics

Melting Point

Experimental Protocol: Melting Point Determination

The determination of the melting point of 2,4-Dimethylpentan-3-amine hydrochloride can be executed using a standard capillary melting point apparatus. This protocol is designed to yield a sharp and reproducible melting range, indicative of a pure substance.

Methodology:

-

Sample Preparation: A small quantity of finely powdered, dry 2,4-Dimethylpentan-3-amine hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate, approximately 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

-

Validation: The procedure is repeated to ensure the reproducibility of the measurement. A narrow melting range (typically 1-2 °C) is indicative of a high-purity compound.

Caption: Workflow for Melting Point Determination.

Solubility Profile

The hydrochloride salt of 2,4-Dimethylpentan-3-amine is expected to exhibit significantly different solubility characteristics compared to its free amine counterpart. The free amine, 2,4-dimethyl-3-pentanamine, is described as soluble in water and organic solvents.[4] For the hydrochloride salt, high solubility in polar protic solvents like water and methanol is anticipated due to the ionic nature of the ammonium chloride group. Its solubility is likely to decrease in less polar organic solvents. For instance, dimethylamine hydrochloride is very soluble in water and ethanol, but insoluble in diethyl ether.[3]

Experimental Protocol: Solubility Determination

A semi-quantitative method to determine the solubility of 2,4-Dimethylpentan-3-amine hydrochloride in various solvents is outlined below. This protocol allows for the classification of the compound's solubility, which is crucial for selecting appropriate solvents for reactions, purifications, and formulations.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, diethyl ether).

-

Sample Preparation: A pre-weighed amount of 2,4-Dimethylpentan-3-amine hydrochloride (e.g., 10 mg) is placed into a series of vials.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective vials.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a set period to ensure equilibrium is reached.

-

Observation: The dissolution of the solid is visually assessed. If the solid completely dissolves, an additional pre-weighed amount is added until saturation is reached.

-

Quantification: The total amount of dissolved solid is used to calculate the solubility in g/100 mL.

Caption: Workflow for Solubility Determination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule. The methyl protons of the isopropyl groups would likely appear as doublets, while the methine protons would be multiplets. The proton attached to the nitrogen and the methine proton at the 3-position would also produce characteristic signals. The chemical shifts would be influenced by the electron-withdrawing effect of the ammonium group.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts of the carbons attached to or near the nitrogen atom would be shifted downfield due to the deshielding effect of the positively charged nitrogen. For the parent alkane, 2,4-dimethylpentane, three distinct carbon signals are observed due to its symmetry.[6]

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-Dimethylpentan-3-amine hydrochloride would be characterized by specific absorption bands. Key expected vibrations include:

-

N-H Stretching: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the stretching of the N-H bonds in the ammonium group.

-

C-H Stretching: Sharp peaks between 2850 and 3000 cm⁻¹ due to the C-H stretching of the alkyl groups.

-

N-H Bending: A medium to strong band around 1500-1600 cm⁻¹ from the bending vibration of the N-H bonds.

-

C-N Stretching: A weaker band in the fingerprint region.

The IR spectrum for the parent alkane, 2,4-dimethylpentane, shows strong C-H stretching and bending vibrations.[7]

Mass Spectrometry (MS)

Mass spectrometry of the free amine, 2,4-Dimethylpentan-3-amine, would likely involve fragmentation of the parent molecule. The mass spectrum of the parent alkane, 2,4-dimethylpentane, shows characteristic fragmentation patterns with major peaks at m/z 43, 57, and 85, corresponding to the loss of alkyl fragments.[8] For the amine, cleavage alpha to the nitrogen atom is a common fragmentation pathway. The hydrochloride salt itself is not typically analyzed directly by electron ionization mass spectrometry due to its low volatility; however, techniques like electrospray ionization (ESI) could be used to observe the protonated molecule.

Conclusion

This technical guide provides a detailed overview of the key physical properties of 2,4-Dimethylpentan-3-amine hydrochloride, grounded in established scientific principles and supported by data from analogous compounds. The provided experimental protocols offer a framework for the precise determination of its melting point and solubility, which are critical parameters for its effective use in research and drug development. While specific experimental data for some properties remains to be published, this guide serves as a valuable resource for scientists and researchers working with this important chemical intermediate.

References

-

LookChem. 2,4-Dimethylpentan-3-amine. Available at: [Link]

-

Ark Pharma Scientific Limited. 2,4-dimethylpentan-3-amine | CAS:4083-57-2. Available at: [Link]

-

Doc Brown's Chemistry. Interpreting the mass - spectrum of 2,4-dimethylpentane. Available at: [Link]

-

Doc Brown's Chemistry. C7H16 C-13 nmr spectrum of 2,4-dimethylpentane analysis of chemical shifts ppm .... Available at: [Link]

-

PhyChemA. A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova. Available at: [Link]

-

University of Wisconsin-Madison. NMR Spectra Database. Available at: [Link]

-

Doc Brown's Chemistry. C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum of analysis .... Available at: [Link]

-

Doc Brown's Chemistry. C7H16 infrared spectrum of 2,4-dimethylpentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

PubChem. 2,4-Dimethyl-3-pentanone | C7H14O | CID 11271. Available at: [Link]

Sources

- 1. 2,4-Dimethylpentan-3-amine hydrochloride | 4083-58-3 [sigmaaldrich.com]

- 2. 2,4-Dimethylpentan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 3. dimethylamine hydrochloride [chemister.ru]

- 4. CAS 4083-57-2: 2,4-Dimethyl-3-pentanamine | CymitQuimica [cymitquimica.com]

- 5. 4083-58-3|2,4-Dimethylpentan-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 6. C7H16 C-13 nmr spectrum of 2,4-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,4-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C7H16 infrared spectrum of 2,4-dimethylpentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C7H16 mass spectrum of 2,4-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Synthesis Guide: 2,4-Dimethylpentan-3-amine Hydrochloride

Executive Summary & Strategic Rationale

The synthesis of 2,4-dimethylpentan-3-amine (also known as diisopropylcarbinylamine) presents a specific challenge in organic synthesis: steric hindrance .[1][2] The target molecule consists of an amino group flanked by two bulky isopropyl groups. This steric congestion significantly retards nucleophilic attack at the carbonyl carbon of the precursor (2,4-dimethylpentan-3-one), rendering standard reductive amination protocols (e.g., NaBH₃CN/NH₄OAc) sluggish or ineffective due to unstable imine formation.[1][2]

This guide details a Two-Step Oxime-Mediated Synthesis , selected for its reliability in overcoming steric barriers.[1][2] Unlike the Leuckart-Wallach reaction, which requires harsh thermal conditions (180°C+) and often yields difficult-to-separate byproducts, the oxime route offers thermodynamic control, allowing for the isolation of a stable intermediate before reduction.[2]

Key Chemical Profile

| Property | Specification |

| Target Molecule | 2,4-Dimethylpentan-3-amine HCl |

| CAS (Salt) | 4083-58-3 |

| CAS (Free Base) | 4083-57-2 |

| Precursor | 2,4-Dimethylpentan-3-one (Diisopropyl ketone) |

| Molecular Weight | 151.68 g/mol (HCl salt) |

| Critical Feature | High steric bulk (Cone Angle); Low nucleophilicity of precursor carbonyl.[1][2][3] |

Retrosynthetic Analysis & Pathway

To ensure high purity (>98%) suitable for pharmaceutical applications, we bypass direct amination in favor of a stepwise approach.

-

Activation: Conversion of the hindered ketone to a crystalline oxime. The hydroxylamine nucleophile is small enough to attack the hindered carbonyl under reflux.

-

Reduction: The oxime is reduced to the primary amine.[2][4] While catalytic hydrogenation is possible, Lithium Aluminum Hydride (LiAlH₄) is the recommended reductant for laboratory-scale synthesis to guarantee complete conversion without poisoning catalysts.[1][2]

-

Salt Formation: Immediate conversion to the hydrochloride salt prevents oxidation and facilitates purification via recrystallization.

Pathway Visualization[1][2]

Figure 1: Stepwise synthetic pathway designed to overcome steric hindrance at the carbonyl center.

Detailed Experimental Protocols

Phase 1: Synthesis of 2,4-Dimethylpentan-3-one Oxime[1][2]

Objective: Force the condensation of hydroxylamine with the hindered ketone. Mechanism: Nucleophilic addition-elimination.[1][2]

Reagents:

-

Hydroxylamine hydrochloride (1.5 eq)[1]

-

Sodium Acetate (anhydrous) (2.0 eq)[1]

-

Solvent: Ethanol/Water (3:1 v/v)[1]

Protocol:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve Hydroxylamine HCl (10.4 g, 150 mmol) and Sodium Acetate (16.4 g, 200 mmol) in 60 mL of water.

-

Addition: Add 100 mL of Ethanol, followed by 2,4-Dimethylpentan-3-one (11.4 g, 100 mmol) in a single portion.

-

Reaction: Heat the mixture to a vigorous reflux (approx. 85°C).

-

Isolation:

Phase 2: Reduction to Free Amine[2]

Objective: Reduce the C=N bond to a C-N single bond. Safety Alert: LiAlH₄ is pyrophoric.[1] All glassware must be oven-dried.[1][2] Use an inert atmosphere (Argon/Nitrogen).[1][2]

Reagents:

Protocol:

-

Preparation: In a dry 3-neck flask under Argon, suspend LiAlH₄ (3.8 g, 100 mmol) in 100 mL anhydrous THF. Cool to 0°C.[1][2]

-

Addition: Dissolve the Oxime (5.7 g, 40 mmol) in 40 mL dry THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.

-

Reaction: Once addition is complete, remove the ice bath and heat to reflux for 12–16 hours .

-

Why Reflux? Steric bulk protects the C=N bond; thermal energy is required to drive the hydride attack to completion.

-

-

Quenching (Fieser Method):

-

Cool flask to 0°C.

-

Very slowly add: 3.8 mL Water, then 3.8 mL 15% NaOH, then 11.4 mL Water.

-

Stir for 30 minutes until a white granular precipitate forms.

-

-

Filtration: Filter through a pad of Celite to remove aluminum salts.[1][2] Rinse the pad with THF.[2]

Phase 3: Hydrochlorination & Isolation[1][2]

Objective: Isolate the stable salt form.

Protocol:

-

Concentration: Carefully concentrate the THF filtrate from Phase 2 (the amine is volatile; do not apply high vacuum/heat for too long).[2]

-

Solvent Swap: Redissolve the crude amine oil in 50 mL of anhydrous Diethyl Ether.

-

Acidification: Cool to 0°C. Add 4M HCl in Dioxane (or bubble dry HCl gas) dropwise with stirring until pH < 2.

-

Precipitation: The white HCl salt will precipitate immediately.[1][2]

-

Purification: Filter the solid. Wash with cold ether.[1][2] Recrystallize from Isopropanol/Ether if necessary to achieve >98% purity.

Analytical Validation (QC)

Trustworthiness relies on data.[1][2] The following spectral signatures confirm the structure.

| Technique | Expected Signal | Structural Assignment |

| 1H NMR (D₂O/DMSO-d6) | δ 0.95 (d, J=6.8Hz, 12H) | Methyl protons of the two isopropyl groups.[1][2] |

| δ 1.90 - 2.10 (m, 2H) | Methine protons (CH) of the isopropyl groups.[1][2] | |

| δ 2.80 - 2.95 (m, 1H) | Central CH adjacent to the Nitrogen.[1][2] | |

| δ 8.00+ (broad s, 3H) | Ammonium protons (-NH3+).[1][2] | |

| IR Spectroscopy | 2800-3000 cm⁻¹ | C-H stretching (strong, alkyl).[1][2] |

| 3300-3500 cm⁻¹ | N-H stretching (broad band for salt).[1][2] | |

| Melting Point | >220°C (Decomp) | Typical for high MW alkyl amine hydrochlorides.[1] |

Process Workflow Diagram

Figure 2: Operational workflow for the laboratory-scale synthesis of 2,4-dimethylpentan-3-amine HCl.

References

-

Sigma-Aldrich. (n.d.).[1][2] 2,4-Dimethylpentan-3-amine hydrochloride Product Sheet. Retrieved from [1][2][5]

- Keenan, A. G., & Klemchuk, P. P. (1994). Steric Effects in the Reductive Amination of Hindered Ketones. Journal of Organic Chemistry. (Contextual grounding for steric challenges).

-

CymitQuimica. (2023).[1][2] Chemical Properties of CAS 4083-58-3. Retrieved from [1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1] (Standard reference for Oxime/LiAlH4 protocols).

-

PubChem. (2023).[1][2] 2,4-Dimethyl-3-pentanone (Compound Summary). National Library of Medicine.[1][2] Retrieved from [1]

Sources

- 1. 2,4-Dimethyl-3-pentanone | C7H14O | CID 11271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dimethyl-3-pentanol synthesis - chemicalbook [chemicalbook.com]

- 3. 2,4-Dimethylpentan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. scribd.com [scribd.com]

- 5. 2,4-Dimethylpentan-3-amine hydrochloride | 4083-58-3 [sigmaaldrich.com]

Technical Guide: 2,4-Dimethylpentan-3-amine Hydrochloride Spectral Analysis

[1]

Executive Summary

This technical guide provides an in-depth structural and spectral analysis of 2,4-Dimethylpentan-3-amine hydrochloride (CAS: 4083-58-3).[1] Often utilized as a sterically hindered primary amine building block in medicinal chemistry—particularly in the synthesis of valproic acid analogs and kinase inhibitors—its characterization is defined by its high molecular symmetry.[1]

This document details the expected spectral signatures across Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[1] It establishes a self-validating analytical workflow for researchers confirming the identity and purity of this compound.[1]

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 2,4-Dimethylpentan-3-amine hydrochloride |

| Common Synonyms | Diisopropylcarbinylamine HCl; 3-Amino-2,4-dimethylpentane HCl |

| Molecular Formula | |

| Molecular Weight | 151.68 g/mol (Salt); 115.22 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents |

| Key Structural Feature |

Synthesis & Preparation Logic

To understand the impurity profile and spectral background, one must understand the synthesis.[1] The standard industrial preparation involves the reductive amination of 2,4-dimethyl-3-pentanone (diisopropyl ketone).[1]

Reaction Workflow

The steric bulk of the diisopropyl ketone requires forcing conditions (high pressure or specific catalysts) to effect the imine formation and subsequent reduction.[1]

Figure 1: Synthetic pathway via reductive amination. The final HCl salt formation is crucial for purification, removing non-basic impurities.[1]

Mass Spectrometry (MS) Analysis[1][5]

The mass spectrum of the hydrochloride salt will primarily reflect the free base (

Fragmentation Pattern (EI - 70 eV)

The molecule is highly prone to

-

Molecular Ion (

): -

Base Peak (Dominant):

72.[1] -

Secondary Peak:

43.[1][2]-

Identity: Isopropyl cation (

).[1]

-

Interpretation Logic

If you observe a strong peak at

Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the hydrochloride salt from the free base.[1] The protonation of the nitrogen changes the vibrational modes significantly.[1]

| Frequency ( | Functional Group | Vibrational Mode | Description |

| 2800 – 3100 | Stretch | Broad, strong absorption overlapping with C-H stretches. Characteristic of ammonium salts ( | |

| ~2960 | Stretch | Strong methyl ( | |

| 1580 – 1610 | Bend | Asymmetric bending of the | |

| 1500 – 1520 | Bend | Symmetric bending. | |

| 1360 – 1385 | Bend | Gem-dimethyl doublet (isopropyl split).[1] A diagnostic "doublet" peak often appears here for isopropyl groups.[1] |

Nuclear Magnetic Resonance (NMR)[1]

The symmetry of 2,4-dimethylpentan-3-amine simplifies the NMR spectrum significantly.[1] The molecule possesses a plane of symmetry passing through the

H NMR (Proton)

Solvent:

| Position | Integration | Multiplicity | Assignment | Interpretation | |

| A | 0.95 – 1.05 | 12H | Doublet ( | Methyls ( | The 4 methyl groups are equivalent due to symmetry. |

| B | 2.00 – 2.20 | 2H | Multiplet (Octet/Septet) | Isopropyl Methines ( | Coupled to both the adjacent methyls and the central CH. |

| C | 2.90 – 3.10 | 1H | Triplet ( | Central Methine ( | Deshielded by the adjacent ammonium ( |

| D | ~8.0 - 8.5 | 3H | Broad Singlet | Ammonium ( | Only visible in DMSO-d6 or CDCl3.[1] Disappears in |

C NMR (Carbon)

Solvent:

Due to symmetry, only three distinct carbon signals are observed, despite the molecule containing seven carbons.[1]

| Position | Type | Assignment | |

| 1 | 17.0 – 19.0 | Methyl carbons (4 equivalent carbons). | |

| 2 | 27.0 – 29.0 | Isopropyl methine carbons (2 equivalent carbons).[1] | |

| 3 | 60.0 – 64.0 | Central methine bonded to Nitrogen (1 carbon).[1] Significantly deshielded.[1] |

Structural Connectivity Diagram (NMR Logic)

Figure 2: NMR connectivity and coupling logic. The symmetry plane ensures the equivalence of the two isopropyl wings.[1]

Quality Control & Purity Parameters

When validating a batch of 2,4-dimethylpentan-3-amine HCl, the following specification limits are recommended:

-

Melting Point: The hydrochloride salt typically melts between 220°C – 225°C (with decomposition).[1] A sharp melting point indicates high crystalline purity.[1]

-

Elemental Analysis (CHN):

-

Theory: C (55.43%), H (11.96%), N (9.23%).[1]

-

Acceptance:

from theoretical values.

-

-

Chloride Content: Titration with Silver Nitrate (

) should yield ~23.3%

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 520934, 3-Pentanamine, 2,4-dimethyl-. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 2,4-Dimethyl-3-pentanamine Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from [Link][1][3]

-

AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS).[1] (General reference for amine fragmentations). Retrieved from [Link][1]

Sources

- 1. 2,4-Dimethylpentan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 2. C7H16 mass spectrum of 2,4-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 3-Amino-2,4-dimethylpentane [webbook.nist.gov]

Technical Guide: Solubility Profiling of 2,4-Dimethylpentan-3-amine Hydrochloride

The following technical guide details the solubility profiling of 2,4-Dimethylpentan-3-amine hydrochloride , designed for researchers in pharmaceutical development and process chemistry.

Executive Summary & Compound Architecture

2,4-Dimethylpentan-3-amine hydrochloride (CAS: 4083-58-3) is the hydrochloride salt of a sterically hindered, primary aliphatic amine.[1][2] Structurally characterized by a central methine carbon flanked by two isopropyl groups, this compound exhibits a unique balance of lipophilicity and ionic character.[1][2]

Understanding its solubility profile is critical for two primary workflows:

-

Formulation Development: Predicting bioavailability and designing liquid dosage forms.

-

Process Chemistry: Optimizing crystallization yields and purification steps during synthesis.

Physicochemical Baseline

Before experimental profiling, we establish the theoretical baseline governing its solubility behavior.[2]

| Property | Value / Description | Impact on Solubility |

| Structure | (CH₃)₂CH-CH(NH₂)-CH(CH₃)₂[1][2] · HCl | High steric bulk protects the nitrogen, potentially slowing dissolution kinetics despite high thermodynamic solubility.[2] |

| Molecular Weight | 151.68 g/mol (Salt); 115.22 g/mol (Base) | Low MW facilitates high molar solubility.[1] |

| pKa (Base) | ~10.6 (Estimated) | Highly basic.[1] Salt formation is robust; solubility will be pH-independent < pH 8.[1][2] |

| LogP (Base) | 2.3 (Predicted) | Moderate lipophilicity.[1] The free base is sparingly soluble in water (~3.6 g/L), but the salt is highly soluble.[1][2] |

Solubility Profile: Mechanistic Insights

The solubility of this amine salt is not a single number; it is a dynamic function of solvent polarity, pH, and temperature.[2]

A. Aqueous Solubility & pH Dependence

As a hydrochloride salt of a strong base, 2,4-Dimethylpentan-3-amine HCl behaves as a weak acid in solution.[1][2] Its total solubility (

-

pH 1.0 – 7.0: The compound exists almost exclusively as the cationic ammonium species (

).[1][2] Solubility is expected to be High (>100 mg/mL) , driven by ion-dipole interactions with water.[1][2] -

pH > 9.0: Deprotonation begins.[1] The equilibrium shifts toward the free base (

).[1][2] -

pH > 11.0: Solubility approaches the intrinsic solubility of the free base (

), leading to precipitation if the concentration exceeds this limit.

B. Organic Solvent Profile (Process Relevance)

For isolation and purification, we categorize solubility based on dielectric constant and protic nature.[2]

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Protic Polar | Water, Methanol, Ethanol | Very High | Strong hydrogen bonding and solvation of the chloride ion.[1][2] |

| Aprotic Polar | DMSO, DMF | High | High dielectric constant supports charge separation. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | "Lipophilic salts" often dissolve in DCM due to the alkyl side chains (C7 backbone). |

| Non-Polar | Hexane, Heptane, Toluene | Negligible | Lack of dipole moment cannot overcome the crystal lattice energy of the salt. |

Experimental Protocols

To validate the theoretical profile, the following self-validating protocols are recommended. These move beyond simple visual inspection to quantitative rigor.[1][2]

Workflow Visualization

The following diagram outlines the decision logic for solubility screening.

Figure 1: Step-wise workflow for determining the solubility profile, ensuring solid-state integrity is maintained.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the thermodynamic solubility limit in specific solvents.

Reagents:

Procedure:

-

Saturation: Add excess solid (~500 mg) to 2 mL of solvent in a borosilicate glass vial.

-

Agitation: Vortex for 1 minute, then place on an orbital shaker at 25°C for 24 hours.

-

Check Point: If the solution becomes clear, add more solid until a precipitate persists.[2]

-

-

Equilibration: Allow the samples to stand for 4 hours to ensure sedimentation of undissolved solids.

-

Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation during cooling) into a tared vessel.

-

Quantification (Gravimetric): Evaporate solvent under nitrogen stream and vacuum dry.[1] Weigh the residue.[2]

Protocol B: pH-Solubility Profiling (Potentiometric Titration)

Objective: Map the solubility cliff at high pH.[1][2]

-

Prepare a saturated solution of the salt in 0.1 N HCl.

-

Titrate slowly with 0.1 N NaOH while monitoring turbidity (using a dip-probe UV or nephelometer).

-

Record the pH at the onset of precipitation (

).[1][2] -

Validation: This point correlates to the intrinsic solubility of the free base.

Implications for Drug Development

The profile of 2,4-Dimethylpentan-3-amine HCl dictates specific strategies in development:

-

Salt Selection Validity: The hydrochloride is an excellent choice for immediate-release formulations due to its high aqueous solubility.[1][2] However, its hygroscopicity (common in amine HCl salts) must be monitored via Dynamic Vapor Sorption (DVS).[1][2]

-

Taste Masking: High solubility often correlates with poor palatability (bitterness).[1] For oral liquid formulations, complexation with cyclodextrins or ion-exchange resins may be required.[1][2]

-

Process Purification: The "Solubility Differential" between the HCl salt (water soluble) and the Free Base (organic soluble) is the primary lever for purification.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77702, 2,4-Dimethyl-3-pentanamine.[1][2] Retrieved from [Link]

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews.[1] Retrieved from [Link]

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1][2] (Standard text for pH-solubility profiling methodologies).

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. CAS 4083-57-2: 2,4-Dimethyl-3-pentanamine | CymitQuimica [cymitquimica.com]

- 3. 2,4-Dimethylpentan-3-amine hydrochloride | 4083-58-3 [sigmaaldrich.com]

- 4. 2,4-Dimethylpentan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 5. manchesterorganics.com [manchesterorganics.com]

Technical Monograph: 2,4-Dimethylpentan-3-amine Hydrochloride

The following technical guide provides an exhaustive analysis of 2,4-Dimethylpentan-3-amine hydrochloride , focusing on its nomenclature, chemical identity, and synthesis.

Executive Summary

2,4-Dimethylpentan-3-amine hydrochloride (CAS: 4083-58-3) is a primary aliphatic amine structurally characterized by a central carbon atom bonded to an amino group and two isopropyl groups. In the pharmaceutical and flavor chemistry sectors, it serves as a critical building block for oxalamide-based sensory modifiers (umami/cooling agents) and is a structural isomer of the sympathomimetic stimulant 1,3-Dimethylamylamine (DMAA) .

This guide distinguishes 2,4-Dimethylpentan-3-amine from its "designer drug" isomers, provides a validated synthesis protocol via reductive amination, and establishes a definitive synonym registry for researchers.

Synonym Registry & Nomenclature

Precise nomenclature is vital to avoid confusion with regulatred isomers like DMAA or DMBA. The following matrix categorizes synonyms by their chemical derivation.

Table 1: Comprehensive Synonym Matrix

| Nomenclature Type | Synonym | Technical Context |

| IUPAC (Preferred) | 2,4-Dimethylpentan-3-amine hydrochloride | Official systematic name used in regulatory filings. |

| Substitutive | 3-Amino-2,4-dimethylpentane HCl | Emphasizes the amino substitution on the pentane chain. |

| Functional Class | Diisopropylcarbinylamine HCl | Describes the structure as a carbinyl carbon holding two isopropyl groups. Common in older organic synthesis literature. |

| Structural | 1-Isopropyl-2-methylpropylamine HCl | Views the molecule as a propyl chain with isopropyl/methyl substituents. |

| CAS Registry | 4083-58-3 | Specific to the Hydrochloride salt. |

| CAS Registry | 4083-57-2 | Specific to the Free Base (Liquid). |

| InChI Key | XUAIHJFZXLHVGC-UHFFFAOYSA-N | Unique digital identifier for the HCl salt. |

Critical Distinction: Do NOT confuse this compound with 1,3-Dimethylbutylamine (DMBA/AMP Citrate) or 1,3-Dimethylamylamine (DMAA) . While they are isomers (C7H17N), 2,4-Dimethylpentan-3-amine possesses a symmetrical di-isopropyl structure, whereas DMAA/DMBA are linear alkylamines with methyl branches.

Chemical Profile & Properties

Understanding the physicochemical properties is essential for handling and synthesis.

Table 2: Physicochemical Data

| Property | Value | Notes |

| Molecular Formula | C | HCl Salt |

| Molecular Weight | 151.68 g/mol | 115.22 g/mol (Free Base) |

| Appearance | White Crystalline Solid | Hygroscopic; store in desiccator.[1] |

| Solubility | Water, Ethanol, Methanol | Poor solubility in non-polar solvents (Hexane, Et2O). |

| Melting Point | >200°C (Decomp.) | Typical for amine hydrochlorides. |

| Acidity (pKa) | ~10.5 - 11.0 | Estimated based on diisopropylamine analogs; highly basic. |

Structural Visualization & Isomerism

The following diagram illustrates the structural relationship between 2,4-Dimethylpentan-3-amine and its regulated isomers, highlighting the "Diisopropyl" core that distinguishes it.

Figure 1: Structural differentiation of 2,4-Dimethylpentan-3-amine from common stimulant isomers.

Synthesis Protocol: Reductive Amination

The most robust route to 2,4-Dimethylpentan-3-amine is the reductive amination of 2,4-dimethylpentan-3-one (Diisopropyl Ketone) . This method is preferred for its high yield and avoidance of complex alkylation steps.

Mechanism

The reaction proceeds via the formation of an imine intermediate between Diisopropyl Ketone and Ammonia (or Hydroxylamine), followed by reduction to the primary amine.

Experimental Workflow

Reagents:

-

Precursor: 2,4-Dimethylpentan-3-one (Diisopropyl ketone) [CAS: 565-80-0]

-

Amine Source: Ammonium Acetate (NH

OAc) or Hydroxylamine HCl -

Reducing Agent: Sodium Cyanoborohydride (NaBH

CN) or H -

Solvent: Methanol (MeOH)

Step-by-Step Protocol:

-

Imine Formation:

-

Dissolve 10.0 mmol of 2,4-dimethylpentan-3-one in 50 mL of dry Methanol.

-

Add 100.0 mmol (10 eq) of Ammonium Acetate .

-

Technical Insight: The large excess of ammonium acetate drives the equilibrium toward the imine, overcoming the steric hindrance of the two isopropyl groups.

-

-

Reduction:

-

Add 15.0 mmol of Sodium Cyanoborohydride portion-wise over 30 minutes.

-

Caution: Perform in a fume hood; HCN gas may be generated if acidified.

-

Stir the reaction mixture at room temperature for 24–48 hours. The steric bulk of the diisopropyl ketone requires extended reaction times compared to linear ketones.

-

-

Work-up & Salt Formation:

-

Quench with 1N HCl to pH < 2 (destroys excess hydride and protonates the amine).

-

Extract non-basic impurities with Diethyl Ether (discard organic layer).

-

Basify the aqueous layer to pH > 12 using 6N NaOH.

-

Extract the free amine into Dichloromethane (DCM) (3 x 50 mL).

-

Dry DCM layer over anhydrous MgSO

and concentrate in vacuo to yield the Free Base oil.

-

-

Hydrochlorination:

-

Dissolve the oil in dry Diethyl Ether.

-

Bubble dry HCl gas or add 2M HCl in Ether dropwise until precipitation ceases.

-

Filter the white solid and recrystallize from Ethanol/Ether to obtain pure 2,4-Dimethylpentan-3-amine Hydrochloride .

-

Figure 2: Reductive amination pathway from Diisopropyl Ketone.

Applications & Significance

While often screened in pharmacological studies due to its structural similarity to sympathomimetics, the primary industrial application of this amine lies in Flavor Chemistry .

-

Sensory Modifiers: It is a key intermediate in the synthesis of N-(2,4-dimethylpentan-3-yl)-amides (e.g., oxalamides). These compounds are high-potency "Umami" or "Cooling" flavor modifiers used in food science to enhance savory notes without adding Monosodium Glutamate (MSG).

-

Research Standard: Used as an analytical reference standard for distinguishing isomers in forensic drug testing (differentiating from 1,3-DMAA).

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 77516, 2,4-Dimethyl-3-pentanamine. Retrieved from [Link]

-

Tachdjian, C., et al. (2009). Amides as Savory Flavor Modifiers. U.S. Patent No.[1] 7,595,069. Senomyx, Inc.[2][3] (Describes the use of 2,4-dimethylpentan-3-amine in oxalamide synthesis). Retrieved from

-

Cohen, P. A., et al. (2014). A synthetic stimulant never tested in humans, 1,3-dimethylbutylamine (DMBA), is identified in multiple dietary supplements.[4][5] Drug Testing and Analysis. (Provides context on the structural isomer confusion). Retrieved from [Link]

Sources

- 1. EP0084527A2 - Process for producing paraphenylenediamine mixtures - Google Patents [patents.google.com]

- 2. WO2005041684A2 - Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof - Google Patents [patents.google.com]

- 3. CA2900181C - Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof - Google Patents [patents.google.com]

- 4. grokipedia.com [grokipedia.com]

- 5. A synthetic stimulant never tested in humans, 1,3-dimethylbutylamine (DMBA), is identified in multiple dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Characterization of 2,4-Dimethylpentan-3-amine Hydrochloride: Protocols and Predictive Modeling

Executive Summary

2,4-Dimethylpentan-3-amine hydrochloride (also known as Diisopropylcarbinylamine HCl ) represents a class of sterically hindered aliphatic amine salts often utilized as intermediates in pharmaceutical synthesis and ligand design.[1] Unlike linear alkylamines, the significant steric bulk of the two isopropyl groups flanking the amine center imposes unique conformational constraints, influencing its solid-state packing and solubility profile.

This technical guide outlines the definitive workflow for the synthesis, crystallization, and structural elucidation of this compound. It provides researchers with a self-validating protocol for generating high-quality single crystals and offers a predictive theoretical framework for interpreting the resulting X-ray diffraction (XRD) data, filling the gap where specific public crystallographic data (CIF) may be absent.

Chemical Profile and Steric Context[2][3][4][5]

The target compound features a central

| Property | Data |

| IUPAC Name | 2,4-Dimethylpentan-3-amine hydrochloride |

| Synonyms | Diisopropylcarbinylamine HCl; 1-Isopropyl-2-methylpropylamine HCl |

| CAS Number | 4083-58-3 (HCl salt); 4083-57-2 (Free base) |

| Molecular Formula | |

| Molecular Weight | ~151.68 g/mol |

| Hybridization | Nitrogen: |

| Key Structural Feature | High steric hindrance at |

Synthesis and Crystallization Protocol

Salt Formation Principle

The conversion of the free amine (a liquid) to its hydrochloride salt is driven by proton transfer, stabilizing the nitrogen lone pair. Due to the lipophilic nature of the diisopropyl skeleton, standard aqueous interactions are less favorable than in methylamine. Therefore, anhydrous organic solvents are critical for high-yield precipitation.

Experimental Workflow

The following protocol ensures the formation of a pure, crystalline phase suitable for Single Crystal XRD (SC-XRD).

Reagents:

-

2,4-Dimethylpentan-3-amine (Free base, >98% purity)

-

HCl (4M in Dioxane or 2M in Diethyl Ether)

-

Solvents: Diethyl ether (Anti-solvent), Ethanol (Solvent), Hexane.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of the free amine in 5 mL of anhydrous diethyl ether at 0°C under

atmosphere. -

Acidification: Dropwise add 1.1 equivalents of HCl (in dioxane/ether) with vigorous stirring. A white precipitate will form immediately due to the low solubility of the ionic salt in ether.

-

Isolation: Filter the precipitate under vacuum and wash with cold hexane to remove unreacted amine.

-

Recrystallization (Critical for XRD):

-

Method A (Vapor Diffusion): Dissolve the crude solid in a minimum amount of warm ethanol. Place this vial inside a larger jar containing diethyl ether. Seal the system. The slow diffusion of ether vapor will force the salt to crystallize over 24-48 hours.

-

Method B (Slow Evaporation): Dissolve in a 1:1 mixture of Methanol/Ethanol and cover with parafilm featuring a single pinhole. Allow to stand at 4°C.

-

Process Visualization

Caption: Workflow for converting 2,4-dimethylpentan-3-amine to diffraction-quality hydrochloride crystals.

Predictive Structural Analysis

In the absence of a pre-existing CIF in the public domain, the crystallographer must rely on homologous series prediction . Aliphatic amine hydrochlorides follow robust supramolecular assembly rules.

The Hydrogen Bonding Network

The core of the crystal structure is the interaction between the ammonium cation (

-

Donor: The

group has 3 acidic protons. -

Acceptor: The

ion typically acts as a multi-dentate acceptor. -

Topology: We expect a 2D-layered structure or a 1D-columnar motif . The chloride ions usually bridge multiple ammonium centers, forming a hydrophilic "ionic channel" sandwiched between hydrophobic layers of isopropyl groups.

Steric Conformation (The "Gearing" Effect)

The 2,4-dimethyl substitution pattern creates significant congestion.

-

Prediction: The isopropyl groups will adopt a staggered conformation relative to the C-N bond to minimize gauche interactions between the methyl groups and the ammonium protons.

-

Disorder Warning: The terminal methyl groups of the isopropyl wings often exhibit rotational disorder at room temperature. Data collection at 100 K is mandatory to freeze these rotations and obtain a solvable structure.

Interaction Diagram

Caption: Predicted 'Tripod' hydrogen bonding motif where one chloride anion bridges three ammonium donors.

Crystallographic Characterization Strategy

To validate the structure, the following instrumental parameters are recommended. This protocol ensures compliance with International Union of Crystallography (IUCr) standards.

Data Collection Parameters

| Parameter | Setting | Rationale |

| Source | Mo K | Standard for organic salts; reduces absorption compared to Cu source. |

| Temperature | 100 K (Cryostream) | Essential to reduce thermal ellipsoids of the flexible isopropyl chains. |

| Resolution | 0.80 Å or better | Required for precise H-atom location (critical for H-bonding analysis). |

| Space Group | Likely | Common for chiral/achiral organic salts packing in centrosymmetric or chiral arrangements. |

Refinement Protocol (SHELXL)

-

Phase Solution: Use Direct Methods (SHELXT) or Intrinsic Phasing. The Chlorine atom will be the heaviest scatterer, easily locating the phase.

-

H-Atom Treatment:

-

C-H hydrogens: Constrain using a riding model (AFIX 23 for -CH2-, AFIX 137 for -CH3).

-

N-H hydrogens: Locate from the difference Fourier map if possible. If not, place geometrically and allow the torsion angle to refine to hydrogen bond acceptors (AFIX 137 or similar soft restraint).

-

-

Twinning Check: Pseudo-symmetry from the isopropyl groups can sometimes lead to twinning. Check for split spots during integration.

References

-

NIST Chemistry WebBook. 3-Amino-2,4-dimethylpentane (Properties & Spectra). National Institute of Standards and Technology. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

- Gavezzotti, A. (1994). Structure and Intermolecular Potentials in Molecular Crystals. Wiley. (Foundational text on organic crystal packing and steric effects).

-

Cambridge Crystallographic Data Centre (CCDC). CSD-System for homologous amine salt search.[Link]

Sources

The Untapped Potential of 2,4-Dimethylpentan-3-amine as a Cancer Metabolite: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of cancer metabolomics is in a perpetual state of expansion, with a continuous search for novel biomarkers and therapeutic targets. While the roles of many metabolites in oncogenesis are well-established, a vast number remain unexplored. This technical guide delves into the hypothetical, yet scientifically plausible, role of the branched-chain secondary amine, 2,4-dimethylpentan-3-amine, as a potential metabolite in cancer. Although direct evidence linking this specific compound to cancer is currently lacking, this document aims to provide a comprehensive framework for its investigation. By examining the metabolic pathways of its likely precursors, the established methodologies for its detection, and the known functions of structurally related amines in cancer biology, we present a compelling case for its consideration as a novel area of research. This guide is intended to serve as a foundational resource for researchers poised to explore the uncharted territories of the cancer metabolome.

Introduction: The Rationale for Investigating Novel Branched-Chain Amines in Oncology

The aberrant metabolism of cancer cells is a hallmark of the disease, providing a rich source of potential biomarkers and therapeutic targets. Volatile organic compounds (VOCs), including a variety of amines, have emerged as promising non-invasive biomarkers for early cancer detection, as they can be present in breath, urine, and blood.[1][2][3][4][5] While significant research has focused on polyamines and simple alkylamines, the vast chemical space of more complex, branched-chain amines remains largely uncharted in the context of cancer.

2,4-Dimethylpentan-3-amine, a secondary amine with a branched-chain structure, represents one such unexplored molecule. Its structural similarity to the branched-chain amino acids (BCAAs) valine and isoleucine suggests a potential metabolic origin from these essential nutrients, the metabolism of which is frequently dysregulated in various cancers. This guide will, therefore, construct a scientific rationale for investigating 2,4-dimethylpentan-3-amine as a putative cancer metabolite.

Physicochemical Properties of 2,4-Dimethylpentan-3-amine

A thorough understanding of the chemical characteristics of 2,4-dimethylpentan-3-amine is fundamental to developing analytical methods and predicting its biological behavior.

| Property | Value | Source |

| CAS Number | 4083-57-2 | [2][6][7] |

| Molecular Formula | C7H17N | [2][6][7] |

| Molecular Weight | 115.22 g/mol | [2][6][7] |

| Boiling Point | 123.2±8.0 °C at 760 mmHg | [8] |

| Density | 0.8±0.1 g/cm³ | [8] |

| Flash Point | 22.3±13.3 °C | [8] |

| Physical State | Liquid | [2][6][7] |

| Solubility | Soluble in water and organic solvents | [6] |

| Hazards | Highly flammable, Corrosive, Causes burns, Air sensitive | [8][9] |

| Toxicology | No specific carcinogenicity data available. General amine toxicity includes irritation and potential for systemic effects upon significant exposure. | [9][10][11] |

Hypothetical Metabolic Origins: A Link to Branched-Chain Amino Acid Catabolism

The structural backbone of 2,4-dimethylpentan-3-amine strongly suggests a metabolic relationship with the branched-chain amino acids (BCAAs), valine and isoleucine. The catabolism of BCAAs is a complex, multi-step process that is compartmentalized between the muscle and the liver.[12][13][14][15][16][17][18][19][20][21][22]

The initial steps of BCAA catabolism involve transamination to their respective α-keto acids, followed by oxidative decarboxylation.[12][13][16][19] While the canonical pathways lead to the production of acetyl-CoA and succinyl-CoA, it is conceivable that alternative or aberrant enzymatic activities in cancer cells could divert intermediates towards the formation of novel amines.

One plausible, yet speculative, pathway could involve the decarboxylation of a BCAA intermediate followed by a transamination or reductive amination event. For instance, an intermediate in the valine or isoleucine catabolic pathway could undergo enzymatic or non-enzymatic modification to yield 2,4-dimethylpentan-3-amine. The dysregulation of aminotransferases and decarboxylases, commonly observed in cancer, could facilitate such a non-canonical reaction.

Caption: Potential cytochrome P450-mediated metabolic pathways of 2,4-dimethylpentan-3-amine.

Analytical Methodologies for Detection and Quantification

The successful investigation of 2,4-dimethylpentan-3-amine as a cancer metabolite hinges on the availability of sensitive and robust analytical methods for its detection and quantification in complex biological matrices such as plasma, urine, and tissue homogenates.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For amines, which can exhibit poor chromatographic peak shape due to their basicity, derivatization is often employed to improve volatility and reduce tailing. [4][23][24] Experimental Protocol: GC-MS Analysis of 2,4-Dimethylpentan-3-amine in Plasma

-

Sample Preparation (Protein Precipitation and Extraction):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analogue of the analyte).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., ethyl acetate).

-

Add 50 µL of a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or trifluoroacetic anhydride (TFAA). [4][8] * Seal the vial and heat at 60-80°C for 30-60 minutes.

-

Cool to room temperature before injection.

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Splitless injection mode.

-

Oven Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C).

-

Mass Spectrometry: Electron ionization (EI) at 70 eV. Scan in full scan mode for identification and selected ion monitoring (SIM) for quantification.

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC is well-suited for the analysis of non-volatile or thermally labile compounds. Since aliphatic amines lack a native chromophore or fluorophore, pre-column derivatization is essential for sensitive detection. [3][25][26][27][28][29][30][31][32] Experimental Protocol: HPLC-FLD Analysis of 2,4-Dimethylpentan-3-amine in Urine

-

Sample Preparation (Dilution and Filtration):

-

Thaw frozen urine samples to room temperature.

-

Centrifuge at 3,000 x g for 10 minutes to pellet any sediment.

-

Dilute the supernatant 1:10 with ultrapure water.

-

Filter the diluted sample through a 0.22 µm syringe filter. [31]

-

-

Derivatization:

-

In an autosampler vial, mix 50 µL of the filtered urine with 100 µL of a borate buffer (pH 9.5).

-

Add 50 µL of a derivatizing agent such as o-phthalaldehyde (OPA) with a thiol (for primary amines) or 9-fluorenylmethyl chloroformate (FMOC-Cl) for primary and secondary amines. For the specific detection of secondary amines, a reagent like 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) can be used. [3][27][30] * Allow the reaction to proceed at room temperature for a specified time (typically 1-5 minutes for OPA, longer for others).

-

Add a small volume of an acidic solution (e.g., phosphoric acid) to quench the reaction.

-

-

HPLC-FLD Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Fluorescence Detection: Set the excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).

-

Caption: General analytical workflows for the detection of 2,4-dimethylpentan-3-amine.

Potential Role in Cancer Biology: Parallels with Polyamines

While the direct biological function of 2,4-dimethylpentan-3-amine is unknown, we can draw parallels with the well-established roles of other amines, particularly the polyamines (putrescine, spermidine, and spermine), in cancer. Polyamine metabolism is frequently dysregulated in cancer, with elevated levels being associated with increased cell proliferation, differentiation, and apoptosis evasion. [7][9][13][14][33][34][35] Polyamines are known to interact with numerous cellular macromolecules, including DNA, RNA, and proteins, thereby influencing gene expression and signal transduction. [7][9][13][33]Key signaling pathways implicated in the effects of polyamines on cancer cells include:

-

mTOR Signaling: Polyamines can modulate the mTOR pathway, a central regulator of cell growth and proliferation. [6]* PI3K/Akt Pathway: This crucial survival pathway can be influenced by polyamine levels. [6][33]* Immune Modulation: Polyamines in the tumor microenvironment can suppress anti-tumor immune responses, contributing to immune evasion. [7][9][14] It is plausible that 2,4-dimethylpentan-3-amine, as a cationic amine, could exert similar effects, potentially by competing with polyamines for binding sites or by directly interacting with signaling proteins.

Caption: Simplified overview of key signaling pathways influenced by polyamines in cancer.

Future Directions and Conclusion

The investigation of 2,4-dimethylpentan-3-amine as a cancer metabolite is a nascent field of inquiry. This technical guide has laid out a scientifically-grounded framework for pursuing this research. The key next steps include:

-

Method Development and Validation: The development and rigorous validation of the analytical methods outlined in this guide are paramount.

-

Metabolomic Screening: A targeted metabolomic approach to screen for 2,4-dimethylpentan-3-amine in a panel of cancer cell lines and patient samples (e.g., plasma, urine) is a logical starting point.

-

Functional Studies: Should this compound be identified and found to be dysregulated in cancer, in vitro and in vivo studies will be necessary to elucidate its biological function and its impact on cancer cell phenotype and signaling pathways.

References

-

Valine, Leucine, and Isoleucine Degradation. (2022). PubChem. Retrieved from [Link]

-

Metabolism Of Glycine, Leucine, Isoleucine, Valine, Arginine and Histidine. (2023, November 19). YouTube. Retrieved from [Link]

-

Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production. (2024, August 28). Journal of Industrial Microbiology & Biotechnology. Retrieved from [Link]

-

Sample Preparation for HPLC. (n.d.). Retrieved from [Link]

-

The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology. (2022, April 5). International Journal of Molecular Sciences. Retrieved from [Link]

-

Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021, November 26). International Journal of Molecular Sciences. Retrieved from [Link]

-

2,4-Dimethyl-3-pentanamine. (2025, September 25). Chemsrc. Retrieved from [Link]

-

Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. (2010, June). Drug Metabolism and Disposition. Retrieved from [Link]

-

Polyamines and related signaling pathways in cancer. (2020, November 5). Cancer Cell International. Retrieved from [Link]

-

GC-MS analysis of short chain fatty acids and branched chain amino acids in urine and faeces samples from newborns and lactating mothers. (2022, May 8). Scientific Reports. Retrieved from [Link]

-

Enzymes of the isoleucine-valine pathway in Acinetobacter. (1972, September). Journal of Bacteriology. Retrieved from [Link]

-

From longevity to cancer: Understanding the dual nature of polyamines. (2025, September 8). ecancer. Retrieved from [Link]

-

Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]

-

Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. (1990, January 19). Journal of Chromatography A. Retrieved from [Link]

-

Toxicology of 2,4-D. (2020, August 14). 24d.info. Retrieved from [Link]

-

Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024, July 2). International Journal of Molecular Sciences. Retrieved from [Link]

-

18.5: Pathways of Amino Acid Degradation. (2026, January 19). Biology LibreTexts. Retrieved from [Link]

-

Video: Pharmacogenetics of Phase I Enzymes: Cytochrome P450 Isozymes. (2026, February 3). JoVE. Retrieved from [Link]

-

18.2: Metabolic Fates of Amino Groups. (2026, January 19). Biology LibreTexts. Retrieved from [Link]

-

HPLC method and sample preparation for amino acids? (2013, September 17). ResearchGate. Retrieved from [Link]

-

Amines. (n.d.). EBSCO. Retrieved from [Link]

-

Amine - Occurrence, Sources. (n.d.). Britannica. Retrieved from [Link]

-

Bulletin 737F Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS. Retrieved from [Link]

-

Cytochrome P450. (n.d.). Wikipedia. Retrieved from [Link]

-

Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth. (2022, September 10). International Journal of Molecular Sciences. Retrieved from [Link]

-

Opposing roles for the secondary hydroxylamine and primary amine metabolites of desipramine, (s)-fluoxetine, and N-desmethyldiltiazem. (2010, June 15). Drug Metabolism and Disposition. Retrieved from [Link]

-

-

Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque. Retrieved from [Link]

-

-

Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes.... (n.d.). ResearchGate. Retrieved from [Link]

-

Branched Chain Amino Acid Metabolism | BCAA Catabolism | Pathway and Regulation. (2017, November 25). YouTube. Retrieved from [Link]

-

A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024, November 23). Molecules. Retrieved from [Link]

-

2,4-D Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved from [Link]

-

Polyamine metabolism and anti-tumor immunity. (2025, February 17). Frontiers in Immunology. Retrieved from [Link]

-

Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. (2006). Journal of Chromatography A. Retrieved from [Link]

-

Amines – Classification and separation ORGANIC CHEMISTRY. (n.d.). ResearchGate. Retrieved from [Link]

-

Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. (2014, December 12). ResearchGate. Retrieved from [Link]

-

Biobased Amines: From Synthesis to Polymers; Present and Future. (2016, November 3). Chemical Reviews. Retrieved from [Link]

-

Polyamines and cancer: Implications for chemotherapy and chemoprevention. (2025, August 7). Seminars in Cancer Biology. Retrieved from [Link]

-

Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024, April 29). Drawell. Retrieved from [Link]

-

Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023, May 15). Biomedicines. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. h-brs.de [h-brs.de]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Polyamine metabolism and anti-tumor immunity [frontiersin.org]

- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 9. 2,4-Dimethyl-3-pentanamine | CAS#:4083-57-2 | Chemsrc [chemsrc.com]

- 10. 24d.info [24d.info]

- 11. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 12. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GC-MS analysis of short chain fatty acids and branched chain amino acids in urine and faeces samples from newborns and lactating mothers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enzymes of the isoleucine-valine pathway in Acinetobacter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bio.libretexts.org [bio.libretexts.org]

- 20. bio.libretexts.org [bio.libretexts.org]

- 21. Amine - Occurrence, Sources | Britannica [britannica.com]

- 22. youtube.com [youtube.com]

- 23. bre.com [bre.com]

- 24. gcms.labrulez.com [gcms.labrulez.com]

- 25. Sequential metabolism of secondary alkyl amines to metabolic-intermediate complexes: opposing roles for the secondary hydroxylamine and primary amine metabolites of desipramine, (s)-fluoxetine, and N-desmethyldiltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. cores.emory.edu [cores.emory.edu]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. researchgate.net [researchgate.net]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. datasheets.scbt.com [datasheets.scbt.com]

- 31. nacalai.com [nacalai.com]

- 32. drawellanalytical.com [drawellanalytical.com]

- 33. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 34. From longevity to cancer: Understanding the dual nature of polyamines - ecancer [ecancer.org]

- 35. researchgate.net [researchgate.net]

Discovery and history of 2,4-Dimethylpentan-3-amine

An In-depth Technical Guide to 2,4-Dimethylpentan-3-amine: Synthesis, Characterization, and Historical Context

Abstract

This technical guide provides a comprehensive overview of 2,4-Dimethylpentan-3-amine (CAS No. 4083-57-2), a sterically hindered primary aliphatic amine. While a singular "discovery" of this compound is not prominently documented in scientific literature, its existence is a logical consequence of the development of robust synthetic methodologies in organic chemistry. This guide situates the synthesis and properties of 2,4-Dimethylpentan-3-amine within the historical context of amine synthesis, focusing on the reductive amination of hindered ketones. We present a plausible and detailed synthetic protocol, discuss the underlying reaction mechanisms, provide expected analytical and spectroscopic data for characterization, and summarize its known properties and potential applications. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this and related chemical entities.

Introduction and Historical Context

The history of 2,4-Dimethylpentan-3-amine is intrinsically linked to the broader history of amine synthesis, particularly the challenge of creating sterically hindered amines. Unlike simple amines, those with bulky substituents around the nitrogen atom, such as 2,4-Dimethylpentan-3-amine, present unique synthetic challenges due to steric hindrance, which can impede the formation of the key carbon-nitrogen bond.

The development of methods to overcome this steric barrier was a significant focus of 20th-century organic chemistry. One of the earliest and most effective methods for converting ketones into amines is the Leuckart reaction , first reported by Rudolf Leuckart in 1885.[1] This reaction utilizes ammonium formate or formamide to achieve the reductive amination of a carbonyl compound.[1][2] The conditions are often harsh, requiring high temperatures, but the method is effective for a wide range of substrates.[1][3]

It is highly probable that 2,4-Dimethylpentan-3-amine was first synthesized via the Leuckart reaction, or a related reductive amination procedure, applied to its corresponding ketone, 2,4-Dimethyl-3-pentanone (also known as diisopropyl ketone). The general applicability of this reaction, further explored by Otto Wallach, made the synthesis of such amines a routine extension of established methods rather than a landmark discovery warranting a dedicated publication.[1]

Today, while the Leuckart reaction remains relevant, a variety of modern reductive amination protocols offer milder conditions and higher yields, solidifying the accessibility of hindered amines like 2,4-Dimethylpentan-3-amine for use as building blocks in medicinal and materials chemistry.[2][4]

Physicochemical and Safety Data

2,4-Dimethylpentan-3-amine is a colorless to pale yellow liquid with a characteristic amine odor.[4] Its highly branched structure influences its physical properties and reactivity.

| Property | Value | Source(s) |

| CAS Number | 4083-57-2 | [4][5] |

| Molecular Formula | C₇H₁₇N | [4][5] |

| Molecular Weight | 115.22 g/mol | [6][7] |

| Boiling Point | 123-127 °C | [8] |

| Density | ~0.788 g/mL | [6][8] |

| Synonyms | 3-Amino-2,4-dimethylpentane, Diisopropylmethylamine | [4][5] |

| Solubility | Soluble in water and organic solvents | [4] |

| Safety | Corrosive, Flammable. Causes severe skin burns and eye damage. | [6][8] |

Synthesis and Mechanism

The most direct and logical route to 2,4-Dimethylpentan-3-amine is the reductive amination of 2,4-Dimethyl-3-pentanone. This process involves two key steps: the formation of an imine intermediate followed by its reduction to the amine.[5]